molecular formula C6H3BrClI B1279322 1-Bromo-3-chloro-2-iodobenzene CAS No. 450412-28-9

1-Bromo-3-chloro-2-iodobenzene

Cat. No. B1279322
M. Wt: 317.35 g/mol
InChI Key: GIMVCZMZRZGDTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated benzenes can involve various chemical reactions, including photochemical reactions. For instance, the photochemical reaction of iodine monochloride with bromobenzene can yield chlorobenzene with isotopic enrichment, suggesting that similar methods could potentially be applied to synthesize 1-Bromo-3-chloro-2-iodobenzene .

Molecular Structure Analysis

The molecular structure of halogenated benzenes can be studied using techniques such as NMR spectroscopy and X-ray diffraction. For example, the crystal and molecular structures of dibromo-iodobenzenes have been determined, showing that the presence of large halogen substituents induces only minor distortions in the molecule . This information could be relevant to understanding the molecular structure of 1-Bromo-3-chloro-2-iodobenzene.

Chemical Reactions Analysis

Halogenated benzenes can undergo various chemical reactions, including electrochemical reductive cleavage of carbon-halogen bonds. Studies on 5-bromo-1,3-dichloro-2-iodobenzene have shown that the electrochemical reduction follows a quadratic activation-driving force relationship, which could be indicative of the reactivity of 1-Bromo-3-chloro-2-iodobenzene .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes can be influenced by the nature and position of the halogen substituents. For example, the Raman and infrared spectra of halogenated propanes and butanes have been measured, providing insights into the vibrational frequencies and rotational isomerism of these molecules . Additionally, the crystal structure of halogen-bonded compounds, such as tetrabutylammonium bromide with diiodo-tetrafluorobenzene, reveals the non-covalent interactions that can occur between halogen atoms . These studies can help infer the properties of 1-Bromo-3-chloro-2-iodobenzene.

Scientific Research Applications

Halogenation Techniques

Research demonstrates that compounds similar to 1-bromo-3-chloro-2-iodobenzene can be used in halogenation reactions. Bovonsombat and Mcnelis (1993) explored the use of N-Halosuccinimide and acidic catalysts for ring halogenations of polyalkylbenzenes, highlighting the utility of such compounds in synthesizing mixed halogenated products (Bovonsombat & Mcnelis, 1993).

Synthesis of Benzofurans

Lu et al. (2007) found that 1-bromo-2-iodobenzenes could be effectively used in the synthesis of benzofurans. Their study employed a CuI-catalyzed process, demonstrating the compound's role in complex organic transformations (Lu, Wang, Zhang, & Ma, 2007).

Vibrational Spectroscopy

Kwon, Kim, and Kim (2002) utilized mass-analyzed threshold ionization (MATI) spectrometry to study vibrational spectra in halobenzene cations, including compounds similar to 1-bromo-3-chloro-2-iodobenzene. Their research contributes to understanding the vibrational behaviors of such compounds (Kwon, Kim, & Kim, 2002).

Vapour Pressure Data

Oonk, Linde, Huinink, and Blok (1998) studied the vapor pressures of isomorphous crystalline substances like 1-bromo-4-chlorobenzene, closely related to 1-bromo-3-chloro-2-iodobenzene. Their novel approach in representing and assessing vapor pressure data is significant for understanding the thermodynamic properties of such compounds (Oonk, Linde, Huinink, & Blok, 1998).

Electrochemical Reduction

Prasad and Sangaranarayanan (2004) analyzed the electrochemical reductive cleavage of carbon–iodine bonds in compounds similar to 1-bromo-3-chloro-2-iodobenzene. Their study contributes to understanding the mechanisms behind such reactions, which are crucial for various synthetic applications (Prasad & Sangaranarayanan, 2004).

PMR Spectra Analysis

Read and Goldstein (1967) provided insights into the PMR spectra of monohalobenzenes, which could include studies related to compounds like 1-bromo-3-chloro-2-iodobenzene. Their research helps in understanding the spectral behaviors of such compounds (Read & Goldstein, 1967).

Nitration Reactions Orientation

Roberts et al. (1954) explored the isomer distributions in the nitration of halobenzenes. Their findings on how different substituents affect nitration patterns can be related to understanding reactions involving 1-bromo-3-chloro-2-iodobenzene (Roberts, Sanford, Sixma, Cerfontain, & Zagt, 1954).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting it in eyes, on skin, or clothing .

properties

IUPAC Name

1-bromo-3-chloro-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClI/c7-4-2-1-3-5(8)6(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMVCZMZRZGDTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438359
Record name 1-Bromo-3-chloro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-chloro-2-iodobenzene

CAS RN

450412-28-9
Record name 1-Bromo-3-chloro-2-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=450412-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-chloro-2-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-chloro-2-iodobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
FR Leroux, L Bonnafoux, C Heiss… - Advanced Synthesis …, 2007 - Wiley Online Library
… converted by homo-aryl/aryl coupling of the intermediate 2-bromo-6-fluorophenyllithium into 2-bromo-3’,6-difluoro-2’-iodobiphenyl (9; 67 %), and 1-bromo-3chloro-2-iodobenzene into 2-…
Number of citations: 70 onlinelibrary.wiley.com
DJ Michaelis, TA Dineen - Tetrahedron Letters, 2009 - Elsevier
… For the syntheses of 1-bromo-3-chloro-2-iodobenzene and 1-bromo-3-fluoro-2-iodobenzene, the aryllithium intermediate was treated with zinc chloride prior to the iodine quench, …
Number of citations: 18 www.sciencedirect.com
J Bortoluzzi, V Jha, G Levitre, MJ Fer… - The Journal of …, 2018 - ACS Publications
… In a microwave reaction vial were added 1-bromo-3-chloro-2-iodobenzene (952 mg, 3 mmol, 1 equiv), Pd(PPh 3 ) 4 (104 mg, 0.09 mmol, 3 mol %), potassium carbonate (1.66 g, 4 mmol…
Number of citations: 13 pubs.acs.org
Y He, S Li, Y Zhu, Y Wang, Y Chen, D Zhang… - European Journal of …, 2023 - Elsevier
… As shown in Scheme 1, 1-bromo-3-chloro-2-iodobenzene (1) as the raw material was first coupled to (2,3-dihydrobenzofuran-5-yl) boronic acid to produce compound 2 by the Suzuki-…
Number of citations: 3 www.sciencedirect.com
F Leroux, M Schlosser - Angewandte Chemie International …, 2002 - Wiley Online Library
… 10,10′-dibromo-9,9′-bisphenanthryl 6 (5; 63 %), 1-bromo-3-fluoro-2-iodobenzene 7 into 2-bromo-3′,6-difluoro-2′-iodobiphenyl 8 (6; 64 %), and 1-bromo-3-chloro-2-iodobenzene …
Number of citations: 130 onlinelibrary.wiley.com

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